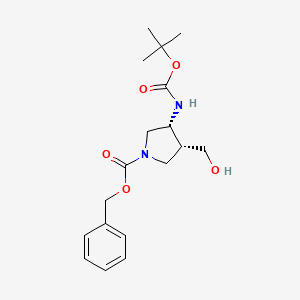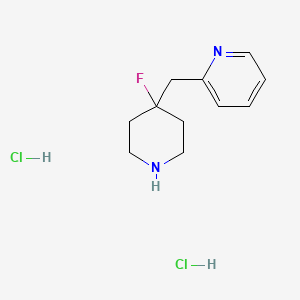
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 2173999-06-7 . It has a molecular weight of 267.17 and its IUPAC name is 2-((4-fluoropiperidin-4-yl)methyl)pyridine dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride”, is a topic of interest in the field of organic chemistry . Various methods for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines have been reviewed . One method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2.2ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-9H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 267.17 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactivity
Research on similar pyridine and piperidine derivatives has explored their reactivity and potential as intermediates in organic synthesis. For instance, studies on the reactions of caesium fluoroxysulphate with pyridine have demonstrated the production of various products depending on the solvent used, indicating the versatile reactivity of pyridine derivatives in synthetic applications (Stavber & Zupan, 1990). Additionally, the synthesis of dihydropyridones or pyridones from N-alkyl-2-fluoropyridinium salts highlights the utility of fluoropyridine compounds in generating structurally complex molecules, which can be further elaborated for pharmaceutical purposes (Bennasar et al., 2002).
Material Science and Sensing Applications
In material science, derivatives of pyridine and piperidine have been used to develop fluoroionophores for metal cation sensing. A study on fluoroionophores based on diamine-salicylaldehyde (DS) derivatives demonstrated their efficacy in chelating metal cations like Zn+2, showcasing their potential in environmental monitoring and bioimaging applications (Hong et al., 2012).
Pharmaceutical Development
In the pharmaceutical domain, pyridine and piperidine derivatives have been investigated as key intermediates or scaffolds for drug development. The synthesis of compounds for potential anticancer applications, exemplified by the preparation of Aurora kinase inhibitors, underscores the significance of these derivatives in medicinal chemistry (ヘンリー,ジェームズ, 2006). Furthermore, the exploration of 2,6-bis(pyrazolyl)pyridines as versatile ligands for metal coordination suggests their utility in creating luminescent compounds for biological sensing (Halcrow, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Fluoropyridines, including “2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride”, are of interest due to their unique physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in various fields .
Eigenschaften
IUPAC Name |
2-[(4-fluoropiperidin-4-yl)methyl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNBFDLDCHESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B2712147.png)
![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
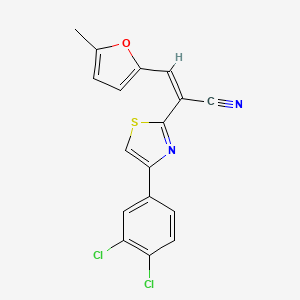
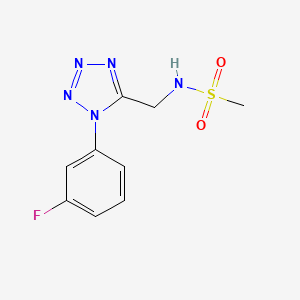
![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2712152.png)


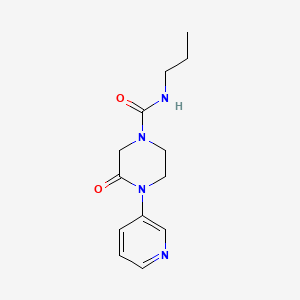
![N-(2-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2712158.png)
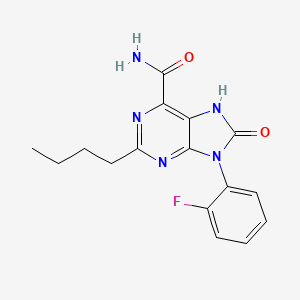
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)

